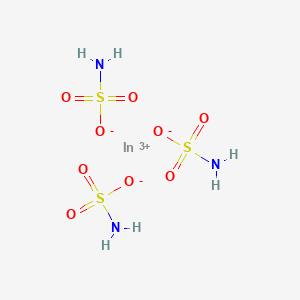

Indium(III) sulfamate

Description

Properties

IUPAC Name |

indium(3+);trisulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/In.3H3NO3S/c;3*1-5(2,3)4/h;3*(H3,1,2,3,4)/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTNRNCLWWCRST-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].NS(=O)(=O)[O-].[In+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6InN3O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5329-14-6 (Parent) | |

| Record name | Sulfamic acid, indium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066027938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3070381 | |

| Record name | Sulfamic acid, indium(3+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3070381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66027-93-8 | |

| Record name | Sulfamic acid, indium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066027938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, indium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamic acid, indium(3+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3070381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indium(3+) trisulphamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Indium Iii Sulfamate

Wet Chemical Synthesis Approaches

The traditional and most established method for producing indium(III) sulfamate (B1201201) involves the reaction of indium metal or indium oxide with sulfamic acid in an aqueous solution. Industrial-scale production typically utilizes the direct dissolution of indium metal in sulfamic acid.

Optimization of Reaction Parameters: pH, Temperature, and Reagent Stoichiometry

The precise control of reaction parameters is crucial for the efficient and complete synthesis of indium(III) sulfamate, minimizing the formation of undesirable byproducts.

pH Control: Maintaining the correct pH is arguably the most critical parameter in the synthesis process. The pH of the reaction medium must be carefully controlled to prevent the hydrolysis of indium ions, which leads to the precipitation of indium hydroxide (B78521). indium.com A pH range of 1.5 to 3.5 is generally considered optimal for the reaction, with a preferred range of 1.5 to 2.0 to ensure the stability of the resulting solution. indium.comindium.com If the pH rises too high, the solution can take on a milky-white appearance due to the formation of indium hydroxide. indium.com Sulfamic acid is used to adjust and maintain the acidic conditions required for the reaction. uwaterloo.ca

Temperature: The reaction is typically carried out at moderate temperatures, ranging from ambient room temperature (20-25°C) to slightly elevated conditions. indium.com While some sources suggest the reaction proceeds well at room temperature, others indicate that gentle heating can facilitate the dissolution of indium. However, excessive temperatures should be avoided. For instance, when recovering the solid salt by evaporating the solution, temperatures should be kept below approximately 60°C to prevent decomposition. google.com

Reagent Stoichiometry: The stoichiometry of the reactants—indium (or its oxide) and sulfamic acid—is fundamental to the reaction's success. The reaction involves the dissolution of indium metal, which is then protonated by the acid to form In³⁺ ions that subsequently coordinate with the sulfamate anions. A molar ratio of one mole of indium to three moles of sulfamic acid is required to form this compound. google.com It is common to use an excess of sulfamic acid to ensure complete reaction and to maintain the desired low pH of the final solution. google.com

| Parameter | Optimal Range | Preferred Range | Significance |

| pH | 1.0–3.5 google.com | 1.5–2.0 indium.comindium.com | Prevents hydrolysis and precipitation of indium hydroxide. indium.com |

| Temperature | Ambient to <60°C google.com | 20–25°C (Room Temp.) indium.com | Affects reaction rate and prevents thermal decomposition. google.com |

| Reagent Ratio | 1 mol In : 3 mol H₃NSO₃ google.com | Excess Sulfamic Acid google.com | Ensures complete dissolution and pH control. google.com |

Strategies for Purity Enhancement: Advanced Recrystallization and Filtration Techniques

Achieving high purity is essential for the application of this compound, especially in electroplating, where impurities can negatively affect the quality of the deposited metal layer. Post-synthesis purification is therefore a critical step.

Advanced Recrystallization: Recrystallization is a primary technique for purifying solid compounds. mt.com The process involves dissolving the synthesized this compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution gradually cools, the solubility of the this compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. mt.com For this compound, the crude product is typically crystallized from the aqueous solution. The efficiency of recrystallization depends on selecting a solvent in which the compound is highly soluble at higher temperatures and less soluble at lower temperatures. mt.com The cooling process must be controlled to allow for the growth of well-defined crystals, which are easier to separate and wash.

Filtration Techniques: Following recrystallization, the purified crystals must be separated from the remaining solution (mother liquor), which contains the dissolved impurities. mt.com Filtration is the standard method for this solid-liquid separation. mt.com The choice of filtration method can impact the final purity. Vacuum filtration is often employed to efficiently remove the mother liquor. The collected crystals, known as the filter cake, are then typically washed with a small amount of cold solvent to rinse away any remaining impurities adhering to the crystal surfaces. mt.com The washed crystals are subsequently dried to remove any residual solvent. mt.com

Electrochemical Preparation and Deposition Techniques

Beyond traditional chemical synthesis, electrochemical methods offer a direct route to either prepare the this compound solution or to directly deposit indium metal from a sulfamate-based electrolyte.

Electrodeposition from Sulfamate-Containing Electrolytes

Indium electroplating from a sulfamate bath is a widely used industrial process, valued for its stability and ease of operation. indium.com The process involves the electrochemical reduction of In³⁺ ions from the electrolyte onto a cathode surface to form a metallic indium coating. The fundamental reaction is the irreversible, three-electron reduction of In³⁺.

The properties of the electrodeposited indium layer are highly dependent on the electrical parameters of the plating process, namely the current density and the applied potential.

Current Density: This parameter refers to the amount of current per unit area of the cathode surface. It directly influences the rate of deposition and the morphology of the resulting indium film. core.ac.uk A typical operating range for current density in an indium sulfamate bath is between 10 and 100 amperes per square foot (amps/ft²). indium.comindium.com An optimal current density of around 20 amps/ft² (approximately 21.5 mA/cm²) is often recommended for achieving a good quality deposit under standard conditions. google.comindium.com Lowering the current density can lead to a smaller grain size in the deposit. indium.com However, if the current density approaches the limiting value, where the reaction rate is limited by the transport of ions to the cathode, the deposit morphology can become nodular or even powdery. core.ac.uk

Potential Control: The electrode potential determines the driving force for the reduction of In³⁺ ions. The reduction potential for In³⁺ in a sulfamate bath is approximately -0.65 V to -0.72 V versus standard reference electrodes. The overpotential, which is the difference between the actual applied potential and the equilibrium potential, increases with current density and is a key factor in the kinetics of the deposition process. core.ac.uk By controlling the potential, it is possible to influence the nucleation and growth of the indium crystals.

| Parameter | Typical Range | Optimal Value | Effect on Deposition |

| Current Density | 10–100 amps/ft² indium.comindium.com | 20 amps/ft² google.comindium.com | Influences deposition rate and grain structure of the deposit. indium.comcore.ac.uk |

| Reduction Potential | -0.65 V to -0.72 V | Varies with conditions | Controls the driving force for the reduction of In³⁺ ions. core.ac.uk |

The composition of the electrolyte bath, including the concentration of indium and the presence of additives, plays a significant role in determining the physical characteristics of the electroplated indium.

Electrolyte Composition: The concentration of indium in the sulfamate bath is a key variable. A typical bath is supplied with an indium concentration of 30 grams per liter (g/L). indium.comindium.com However, concentrations can range from as low as 10 g/L to as high as 130 g/L. google.com An optimal range is often cited as 20 to 40 g/L. google.com Because the anode efficiency (100%) is typically higher than the cathode efficiency (around 90%), the indium concentration in the bath tends to increase over time, potentially leveling off at around 60-75 g/L. indium.comindium.com The bath's pH must also be maintained below 3.5 to prevent precipitation. google.com

Additives: While a simple solution of indium sulfamate with excess sulfamic acid can produce a good plating, commercial applications often use additives to improve the quality and morphology of the deposited layers. google.comgoogle.com Organic additives, such as dextrose and triethanolamine, are commonly included in bath chemistries to inhibit and control grain growth, leading to a finer, more uniform deposit. indium.comgoogle.com However, these organic additives can decompose over time, which may negatively impact the deposit quality and necessitate periodic monitoring and replenishment of the bath. google.com Other substances, like boric acid and sodium sulfate (B86663), have been investigated in related sulfate-based indium electrowinning systems to improve current efficiency and influence deposit morphology. uniroma1.ituniroma1.it The addition of certain ions can also be used to co-deposit indium alloys; for example, adding lead sulfamate to the bath allows for the deposition of a lead-indium alloy. google.com

Cyclic Voltammetry and Chronoamperometry Studies of Indium(III) Reduction

The electrochemical reduction of the indium(III) ion (In³⁺) is a key process in applications such as electrodeposition. Cyclic voltammetry (CV) and chronoamperometry (CA) are powerful techniques used to elucidate the mechanisms of this reduction. While much of the detailed research has been conducted in sulfate-based electrolytes, the findings provide crucial insights into the behavior of the In³⁺ ion, which are applicable to sulfamate systems.

Cyclic voltammetry studies reveal that the electrodeposition of indium from an In³⁺ solution is an irreversible, three-electron process. nih.govfrontiersin.org The reduction potential for In³⁺ is typically observed in the range of -0.65 V to -0.72 V. nih.govfrontiersin.org The irreversibility of the reaction indicates that the kinetics of electron transfer are slow. Further analysis of the CV data allows for the calculation of the charge transfer coefficient (α), which provides information about the symmetry of the energy barrier for the redox reaction. For the reduction of In³⁺ in a sulfate system, the average charge transfer coefficient has been calculated to be 0.116. nih.govfrontiersin.org

Table 1: Cyclic Voltammetry Parameters for Indium(III) Reduction in Sulfate Media

| Parameter | Finding | Source |

|---|---|---|

| Process Type | Irreversible | nih.govfrontiersin.org |

| Reduction Mechanism | Single-step, three-electron transfer (In³⁺ + 3e⁻ → In) | nih.govfrontiersin.org |

| Reduction Potential Range | -0.65 V to -0.72 V | nih.govfrontiersin.org |

| Average Charge Transfer Coefficient (α) | 0.116 | nih.govfrontiersin.org |

Chronoamperometry is employed to study the nucleation and growth mechanism during the initial stages of electrodeposition. By applying a potential step and monitoring the resulting current-time transient, researchers can determine the nature of the nucleation process. For indium deposition, the mechanism is identified as a diffusion-controlled instantaneous nucleation process. nih.govfrontiersin.org This means that all nucleation sites are activated simultaneously at the beginning of the potential step, and the subsequent growth of the nuclei is limited by the diffusion of In³⁺ ions from the bulk solution to the electrode surface. From these studies, the diffusion coefficient for the In³⁺ ion has been determined. nih.govresearchgate.net

Table 2: Chronoamperometry Findings for Indium(III) Deposition

| Parameter | Finding | Source |

|---|---|---|

| Nucleation Mechanism | Diffusion-controlled instantaneous nucleation | nih.govfrontiersin.org |

| Diffusion Coefficient (D) of In³⁺ | 7.31 × 10⁻⁹ cm² s⁻¹ | nih.govresearchgate.net |

Novel Synthetic Routes for this compound Derivatives

While the primary synthesis of this compound involves the reaction of indium metal or its oxide with sulfamic acid, the development of novel indium(III) derivatives often explores more complex ligands and synthetic strategies. Research into various indium(III) complexes showcases advanced methodologies that could potentially be adapted for creating novel sulfamate derivatives. These routes often focus on creating compounds with specific properties for applications in catalysis, medicine, and materials science.

One area of advancement is in the synthesis of organometallic and coordination complexes of indium(III). For instance, indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) has been utilized as an efficient and reusable catalyst for multi-component reactions to synthesize complex organic molecules like 2,4-disubstituted quinolines. researchgate.net This highlights the use of indium(III) salts as Lewis acids in sophisticated organic synthesis, a role that could be explored with this compound.

Another approach involves the synthesis of macrocyclic complexes. New axially ligated indium(III) porphyrin complexes have been synthesized by reacting a chloroindium(III) porphyrin precursor with various phenols. nih.gov These methods yield five-coordinate indium(III) complexes in a square-pyramidal geometry, and their synthesis requires chromatographic techniques for separation and purification. nih.gov

Furthermore, the synthesis of various indium(III) complexes with ligands such as dithiocarbamates, xanthates, and thiosemicarbazones has been reported, targeting biological and medical applications. researchgate.net These syntheses often involve the reaction of an indium(III) salt, like indium(III) chloride, with the desired ligand in a suitable solvent system. researchgate.net The development of sulfamate derivatives of other molecules, such as menthol, demonstrates synthetic pathways for creating the sulfamate functional group, which could inspire future work in creating more complex this compound-based structures. nih.gov

These examples represent advanced synthetic strategies in indium(III) chemistry that, while not directly starting from this compound, pave the way for the future development of novel derivatives with tailored functionalities.

Comprehensive Characterization and Structural Elucidation of Indium Iii Sulfamate

Spectroscopic Analysis for Ligand Coordination and Oxidation States

Spectroscopic methods are essential for probing the chemical environment of the indium center and the coordination behavior of the sulfamate (B1201201) ligands.

Fourier-Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy for Sulfamate Coordination Modes

Fourier-Transform Infrared (FTIR) spectroscopy is a key technique used to confirm the coordination mode of the sulfamate (NH₂SO₃⁻) ligands to the indium(III) ion. mdpi.com The vibrational frequencies of the S-N, S-O, and N-H bonds in the sulfamate anion are sensitive to its coordination environment. When the sulfamate ligand coordinates to the metal ion, shifts in the positions and changes in the intensities of these vibrational bands occur compared to the free sulfamate ion. Analysis of these shifts provides insight into whether the ligand is coordinated in a unidentate or bidentate fashion. acs.org The mid-infrared region (4000–400 cm⁻¹) is particularly useful for identifying the fundamental vibrations. libretexts.org

While specific FTIR data for solid Indium(III) sulfamate is not extensively published in peer-reviewed literature, the characteristic vibrational modes for metal-sulfamato complexes can be predicted. The analysis would focus on the shifts in the SO₃ and NH₂ stretching and bending modes upon complexation.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for Sulfonamides | Notes |

| N-H Stretching | 3470 - 3300 | Asymmetric and symmetric stretches of the amine group. |

| S=O Stretching | 1370 - 1300 (asymmetric), 1180 - 1150 (symmetric) | These are strong bands and their positions are highly indicative of the coordination environment. researchgate.net |

| S-N Stretching | 960 - 900 | Shift upon coordination to the metal center. |

Table 1. Expected FTIR Vibrational Modes for a Sulfamate Ligand.

Raman spectroscopy provides complementary information to FTIR. For the related compound, indium(III) sulfate (B86663), in an aqueous solution, Raman spectra show distinct lines that reveal the nature of the indium-sulfate interaction. wikipedia.org Lines observed around 1000 cm⁻¹ are attributed to the sulfur-oxygen bonds in the sulfate group bound to indium, while a band near 255 cm⁻¹ is assigned to the indium-oxygen bond itself. wikipedia.org A band at approximately 400 cm⁻¹ is caused by the vibration of water molecules attached to the indium ion. wikipedia.org Similar analysis for this compound would be expected to reveal bands corresponding to the In-O or In-N bonds, depending on the coordination mode of the sulfamate ligand.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and, crucially, the oxidation states of the elements within a compound. malvernpanalytical.com In the analysis of this compound, XPS confirms that the indium is present in its +3 oxidation state. cnrs.fr

The analysis of indium compounds by XPS can be challenging because the binding energy shifts for the most commonly analyzed In 3d core line are often subtle between different chemical states. surfacesciencewestern.comxpsfitting.com Therefore, for a reliable assignment, it is often necessary to also analyze the X-ray induced In MNN Auger peaks, which exhibit larger chemical shifts. thermofisher.com The combination of the In 3d binding energy and the In MNN kinetic energy can be used to calculate the modified Auger parameter, a powerful tool for differentiating chemical states. xpsfitting.com

For this compound, the XPS spectrum would show peaks corresponding to Indium (In), Nitrogen (N), Sulfur (S), and Oxygen (O). The binding energy of the In 3d₅/₂ peak is expected to be in the range characteristic for In(III) compounds.

| Compound | In 3d₅/₂ Binding Energy (eV) | Oxidation State |

| In (metal) | 443.8 | 0 |

| In₂O₃ | 444.2 - 444.4 | +3 |

| In(OH)₃ | 445.2 | +3 |

| InF₃ | 445.9 | +3 |

| In₂S₃ | 444.7 | +3 |

| InCl₃ | 445.8 | +3 |

Table 2. Reference In 3d₅/₂ binding energies for various indium compounds, providing context for the expected value for this compound. xpsfitting.comresearchgate.netxpsdatabase.net The values demonstrate that most In(III) compounds have a binding energy between 444 eV and 446 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Species Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in solution. alfa-chemistry.com For this compound, solution-state NMR can provide information on the integrity of the complex in a given solvent, ligand exchange dynamics, and the structure of the coordination sphere.

Proton (¹H) and Nitrogen-15 (¹⁵N) NMR would be particularly useful for probing the sulfamate ligand. The chemical shifts of the sulfamate NH₂ protons can provide information about the molecular structure and environment. nih.gov For instance, in studies on heparin, proton-nitrogen correlation experiments (HSQC) have been used to detect the ¹⁵N chemical shifts via the sulfamate protons. nih.gov

Studies on the related indium(III) sulfate have shown that the sulfate complex rapidly exchanges with water at a rate exceeding 10⁷ per second, which prevents NMR from distinguishing between the complexed and non-complexed indium ion in solution. wikipedia.org Similar dynamic processes, such as ligand exchange or fluxional behavior, could potentially be observed in solutions of this compound.

Furthermore, solid-state ¹¹⁵In NMR spectroscopy is a feasible, though less common, technique for characterizing indium compounds. rsc.org It provides information about the local environment of the indium nucleus through nuclear quadrupolar and chemical shift parameters, which are sensitive to the coordination geometry and the nature of the bonded ligands. rsc.org

Crystallographic Studies and Solid-State Structure Determination

Crystallographic techniques are indispensable for the definitive determination of the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise molecular structure of a crystalline compound. This technique provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, such as hydrogen bonding. mdpi.com

| Parameter | Description | Example Data (Hypothetical) |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/n |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a, b, c (Å); α, β, γ (°) |

| Unit Cell Volume | The volume of the unit cell (V). | ų |

| Z | The number of formula units per unit cell. | 4 |

| Calculated Density | The theoretical density of the crystal (Dx). | g/cm³ |

| Bond Lengths | The distances between bonded atoms (e.g., In-O, In-N). | Å |

| Bond Angles | The angles between adjacent bonds (e.g., O-In-O). | ° |

Table 3. Typical crystallographic data obtained from a Single-Crystal X-ray Diffraction analysis.

Powder X-ray Diffraction (PXRD) for Phase Purity and Polymorphism

Powder X-ray Diffraction (PXRD) is a fundamental technique used to identify crystalline phases and to assess the phase purity of a bulk sample. ncl.ac.uk After synthesis, PXRD is used to confirm that the desired crystalline product, this compound, has been formed and that no significant crystalline impurities, such as starting materials or side-products, are present. unt.edu

The experimental PXRD pattern of the synthesized powder is compared to a reference pattern. ncl.ac.uk If a single-crystal structure is known, a theoretical powder pattern can be simulated and used as the reference. A close match between the experimental and simulated patterns confirms the phase purity of the bulk material. ncl.ac.uk The technique is also critical for identifying different crystalline forms (polymorphs) of the same compound, as they will produce distinct diffraction patterns.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.1 | 8.75 | 100 |

| 15.2 | 5.82 | 45 |

| 20.3 | 4.37 | 80 |

| 25.5 | 3.49 | 60 |

| 30.8 | 2.90 | 30 |

Table 4. Illustrative example of data obtained from a Powder X-ray Diffraction analysis, showing the diffraction angles (2θ), corresponding interplanar spacings (d), and relative peak intensities.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal structure is further stabilized by a network of hydrogen bonds. unt.edu The sulfamate anion possesses amine (-NH₂) and sulfonate (-SO₃) groups, both of which can participate in hydrogen bonding. The hydrogen atoms on the amine group can act as hydrogen bond donors, while the oxygen atoms of the sulfonate group and the nitrogen atom of the amine group can act as hydrogen bond acceptors. These interactions contribute significantly to the cohesion of the crystal structure. rsc.org The specific arrangement of these ions and the resulting hydrogen bond network determine the crystal system and space group. The packing of ions in a crystal is a delicate balance between attractive and repulsive forces to achieve the most stable energetic configuration. numberanalytics.com Analysis of similar indium-based compounds shows that the nature of the ions and any co-crystallized molecules can lead to different packing arrangements, such as layered structures or more complex three-dimensional networks. rsc.orgwikipedia.org

Morphological and Microstructural Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Particle Morphology and Size Distribution

The morphology, size, and distribution of this compound particles are critical parameters that influence its properties and applications. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques used for this characterization.

SEM provides high-resolution images of the surface topography of the material. In the analysis of this compound, SEM would be used to visualize the shape of the crystals or particles, their surface texture, and their degree of aggregation. nih.gov For instance, studies on related indium compounds have used SEM to identify morphologies ranging from nanoparticles to larger, well-defined crystals. frontiersin.org

TEM, on the other hand, offers higher resolution and provides information about the internal structure of the particles. cam.ac.uk By transmitting electrons through a thin sample of this compound, TEM can reveal the particle size distribution with high precision, identify crystal defects, and confirm the crystallinity of the material. nih.govacs.org For example, TEM analysis of indium-based nanoparticles has shown particles with sizes ranging from 8 to 15 nm. acs.org

The following table outlines the typical information obtained from these techniques for an indium-based compound.

| Technique | Parameter Analyzed | Typical Information Obtained | Source |

| Scanning Electron Microscopy (SEM) | Particle Morphology, Surface Features, Agglomeration | Reveals the 3D shape of particles (e.g., spherical, cubic, rod-like), surface roughness, and how individual particles cluster together. | nih.govfrontiersin.org |

| Transmission Electron Microscopy (TEM) | Particle Size Distribution, Crystallinity, Internal Structure | Measures the precise diameter of individual nanoparticles, confirms crystalline nature through diffraction patterns, and images internal defects or lattice fringes. | nih.govcam.ac.ukacs.org |

Investigation of Crystal Growth Mechanisms and Habit Modification

The mechanism of crystal growth and the ability to modify the crystal habit (the external shape) of this compound are essential for tailoring its properties for specific applications. The growth of indium crystals from a solution is understood to be a nucleation process, which can be either instantaneous (many nuclei form at once) or progressive (nuclei form over time), controlled by factors like supersaturation and temperature. frontiersin.org

For this compound, crystal growth is typically achieved through crystallization from an aqueous solution. The process is highly sensitive to synthesis conditions, which can be adjusted to control the final crystal morphology. Key parameters that influence crystal growth include:

pH: The pH of the solution affects the stability of the indium-sulfamate complex and can prevent the formation of undesirable indium hydroxide (B78521) precipitates.

Temperature: Temperature influences reaction kinetics and the solubility of the salt, thereby affecting the rate of crystal growth and potentially the crystal perfection.

Concentration/Current Density: In electrochemical methods, the concentration of reactants and the applied current density directly control the deposition rate and the resulting morphology of the indium product. frontiersin.org

Thermal Stability and Decomposition Pathway Analysis

Thermogravimetric Analysis (TGA) for Thermal Decomposition Kinetics

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition behavior of materials. datapointlabs.com The method involves continuously measuring the mass of a sample as it is heated at a constant rate. uobabylon.edu.iq For this compound, TGA is used to verify its thermal stability and understand the kinetics of its decomposition.

TGA data reveals that this compound is less thermally stable than its inorganic counterpart, Indium(III) sulfate. While the highly ionic structure of Indium(III) sulfate allows it to resist decomposition up to approximately 600°C, this compound begins to decompose at a significantly lower temperature, around 300°C. This difference highlights the role of the sulfamate ligand in the thermal degradation pathway. The TGA curve for this compound would show a distinct mass loss step beginning at this temperature, corresponding to the breakdown of the compound.

The following table compares the thermal stability of this compound with related indium compounds.

| Compound | Decomposition Temperature (°C) | Relative Thermal Stability | Source |

| This compound | ~300 | Moderate | |

| Indium(III) sulfate | ~600 | High | |

| Indium(III) hydroxide | >150 | Low |

Identification of Gaseous Products and Solid Residues

When this compound undergoes thermal decomposition, it breaks down into volatile gaseous products and a stable solid residue. The identity of these products can be inferred from the chemical composition of the parent compound, In(H₂NSO₃)₃, and by analogy to the decomposition of related materials like Indium(III) sulfate. prochemonline.com

The decomposition process involves the breakdown of the sulfamate ligands. This is expected to release a mixture of gaseous products, primarily oxides of sulfur (SOx) and nitrogen (NOx), as well as potentially water vapor if any hydrated species are present. prochemonline.comfishersci.fi

Solution Chemistry and Complexation Dynamics of Indium Iii Sulfamate

Hydrolysis Behavior and pH-Dependent Speciation

The behavior of the indium(III) ion (In³⁺) in aqueous solutions is significantly influenced by pH due to its tendency to undergo hydrolysis. Aqueous solutions of indium(III) salts are notably acidic. For instance, a 0.14 M solution of indium(III) sulfate (B86663) has a pH of 1.85. wikipedia.orgatamanchemicals.com This acidity arises from the polarization of water molecules coordinated to the In³⁺ ion, leading to the formation of hydroxo complexes.

In the case of indium(III) sulfamate (B1201201), controlling the pH is critical, particularly in applications like electroplating. The recommended pH range for indium sulfamate plating baths is typically between 1.5 and 3.5, with a preferred range of 1.5 to 2.0. indium.comindium.com Maintaining a low pH is essential to prevent the hydrolysis and subsequent precipitation of indium hydroxide (B78521) (In(OH)₃). indium.com As the pH of the solution increases, the following hydrolysis equilibria are established:

In³⁺ + H₂O ⇌ [In(OH)]²⁺ + H⁺

[In(OH)]²⁺ + H₂O ⇌ [In(OH)₂]⁺ + H⁺

Further increases in pH lead to the formation of polynuclear hydroxo complexes and ultimately the precipitation of indium hydroxide. rsc.orgrsc.org Precipitation of the milky-white In(OH)₃ begins when the pH reaches approximately 3.4 to 4. wikipedia.orgindium.com This behavior underscores the importance of strict pH control in any aqueous application of indium(III) sulfamate to maintain the indium species in a soluble, reactive form. Modeling of indium speciation as a function of pH indicates that in acidic solutions (pH 1-3), the dominant species is the free In³⁺ cation. researchgate.net

| pH Range | Dominant Indium Species | Observations |

|---|---|---|

| 1.5 - 2.0 | [In(H₂O)₆]³⁺ | Preferred range for stable plating baths. indium.com |

| > 2.0 | [In(OH)]²⁺, [In(OH)₂]⁺ | Formation of mononuclear and polynuclear hydroxo complexes begins. rsc.orgrsc.org |

| ≥ 3.4 - 4.0 | In(OH)₃ (precipitate) | Precipitation of indium hydroxide occurs. wikipedia.orgindium.com |

Complexation Equilibrium and Stoichiometry in Aqueous Systems

In aqueous solutions, the indium(III) ion exists as the hexaaquaindium(III) ion, [In(H₂O)₆]³⁺. rsc.org The sulfamate anion (NH₂SO₃⁻) can act as a ligand, displacing the coordinated water molecules to form indium-sulfamate complexes. While specific stability constants for this compound are not widely reported, the behavior of the chemically similar indium(III) sulfate system provides significant insight.

In aqueous solutions of indium(III) sulfate, stable inner-sphere sulfato complexes are formed. rsc.orgrsc.org Examples of these complex ions include [In(H₂O)₅(SO₄)]⁺ and [In(H₂O)₄(SO₄)₂]⁻. wikipedia.orgatamanchemicals.com The formation of these complexes is concentration-dependent, with the proportion of complexed indium increasing with higher concentrations of the salt. wikipedia.orgrsc.org At a concentration of 1.659 mol/L, the degree of sulfato complex formation is 0.56, meaning over half of the indium ions are complexed with sulfate. rsc.org Given the structural and chemical similarities between sulfate (SO₄²⁻) and sulfamate (NH₂SO₃⁻) ions, it is expected that this compound forms analogous complexes in solution, such as [In(H₂O)₆-n(NH₂SO₃)n]⁽³⁻ⁿ⁾⁺.

The stoichiometry of indium complexes can vary depending on the ligand. For example, studies on an indium(III) complex with N-ethyl-sulfonyldithiocarbimate indicated a 1:2 metal-to-ligand stoichiometry. researchgate.net For this compound, the typical formulation In(NH₂SO₃)₃ suggests a 1:3 stoichiometry in the solid salt. In solution, a dynamic equilibrium will exist between the aquated indium ion and various indium-sulfamate complexes.

Ligand Exchange Kinetics and Thermodynamics

The exchange of ligands in the coordination sphere of the indium(III) ion is a dynamic process. Studies on the analogous indium(III) sulfate system reveal that the exchange between coordinated water molecules and sulfate ions is extremely rapid. wikipedia.org The rate of this exchange is reported to be greater than 10⁷ s⁻¹, which is so fast that Nuclear Magnetic Resonance (NMR) spectroscopy cannot distinguish between the complexed and uncomplexed indium ions in solution. wikipedia.org This suggests that the sulfamate ligands in an this compound complex would also be labile, undergoing rapid exchange with solvent water molecules.

The thermodynamics of complex formation have also been investigated for the indium-sulfate system. The formation of the indium-sulfate complex is an endothermic process, meaning it absorbs heat from the surroundings. wikipedia.orgatamanchemicals.com Consequently, the degree of complexation increases with rising temperature. wikipedia.orgrsc.org This entropically-driven process is a characteristic shared with other Group 13 cations like Al³⁺ and Ga³⁺. rsc.org

| Parameter | Finding (for Indium(III) Sulfate analog) | Reference |

|---|---|---|

| Ligand Exchange Rate | > 10,000,000 per second | wikipedia.org |

| Thermodynamic Driving Force | Endothermic (Entropically driven) | rsc.org |

| Effect of Temperature Increase | Favors complex formation | wikipedia.orgrsc.org |

Influence of Ionic Strength and Counter-Ions on Solution Behavior

Ionic strength influences the activity coefficients of ions in solution, which can, in turn, affect equilibrium constants for complexation and hydrolysis. In polyelectrolyte systems, for example, increasing ionic strength has been shown to systematically increase the growth and thickness of multilayer films formed from complexation. mdpi.com This is often attributed to the screening of electrostatic charges on the interacting species, which can alter the conformation and association of the complexes. An increase in ionic strength could similarly affect the equilibrium between aquated indium ions and indium-sulfamate complexes.

The specific type of counter-ion present can also have a significant effect, a phenomenon known as the Hofmeister effect or specific ion effects. mdpi.comnih.gov Different ions, even at the same concentration, can have varied impacts on the structure of water and the solubility and stability of solutes. For instance, in studies of polyelectrolyte multilayers, bromide ions were found to have a different effect on film thickness and roughness compared to chloride ions at the same ionic strength. mdpi.com In the context of this compound solutions, the presence of different counter-ions from other salts could influence the stability of the indium-sulfamate complex and its hydrolysis behavior. The mobility and complexation of other metal ions like cadmium are known to be enhanced by fluctuations in ionic strength and the presence of anions like chloride and sulfate. mdpi.com

Theoretical and Computational Chemistry Investigations of Indium Iii Sulfamate

Density Functional Theory (DFT) Studies of Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By calculating the electron density, DFT can predict molecular geometries, bond energies, and various electronic properties. For indium(III) sulfamate (B1201201), DFT studies would focus on the nature of the coordination bond between the indium(III) ion and the sulfamate ligand(s). Functionals such as B3LYP and M06, often paired with pseudopotentials like LANL2DZ for heavy elements like indium, are typically employed to provide a balance between computational cost and accuracy. sciforum.net

Analysis of the molecular orbitals (HOMO-LUMO), Mulliken population analysis, and Atoms in Molecules (AIM) theory can elucidate the nature of the In-O and/or In-N bonds. arxiv.org These analyses would likely reveal a significant degree of ionic character in the interaction between the hard Lewis acid In³⁺ and the oxygen/nitrogen atoms of the sulfamate ligand, consistent with electrostatic interactions. uctm.edu

The sulfamate anion (H₂NSO₃⁻) is an interesting ligand whose electronic properties can be modulated upon coordination to a metal center. DFT calculations on related metal-sulfamate complexes have shown that the coordination can occur through either the nitrogen or one of the oxygen atoms. acs.org The geometry of coordination significantly influences the charge distribution within the ligand.

Computational studies on hydrated sulfate (B86663) and sulfamate ions show that hydrogen bonding from solvent molecules also alters the electronic landscape, particularly the charge density on the oxygen atoms. ijpsat.orgresearchgate.net In the context of indium(III) sulfamate, DFT would be used to model how the strong electrostatic field of the In³⁺ cation polarizes the electron density of the sulfamate ligand, affecting its bond lengths, angles, and vibrational frequencies compared to the free ion.

| Property | Description | Typical Computational Approach | Expected Finding for Sulfamate Ligand |

| Charge Distribution | Calculation of partial atomic charges on N, S, and O atoms. | Mulliken, Natural Bond Orbital (NBO), or AIM population analysis. | Significant negative charge localization on oxygen atoms, which are likely coordination sites for In³⁺. Charge redistribution upon coordination. |

| Molecular Orbitals | Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | DFT calculation of orbital energies and visualization of orbital shapes. | HOMO primarily located on the sulfamate ligand (likely on the oxygen atoms). LUMO associated with the indium(III) center. |

| Bonding Analysis | Characterization of the In-ligand bond (e.g., covalent vs. ionic character). | Atoms in Molecules (AIM) theory, analysis of electron density at bond critical points. uctm.edu | Predominantly ionic interaction with some degree of covalent character, evidenced by the Laplacian of the electron density. |

DFT calculations are widely used to predict vibrational spectra (Infrared and Raman) by computing the second derivatives of the energy with respect to atomic displacements. These calculations yield harmonic frequencies which, while often systematically higher than experimental values, can be corrected using empirical scaling factors or more advanced anharmonic computational methods. mdpi.com

For this compound, theoretical spectra would help assign experimental peaks to specific molecular motions. Key vibrational modes of interest include:

In-O/In-N stretching frequencies: These modes, typically found in the low-frequency region (below 500 cm⁻¹), are direct indicators of the coordination bond strength.

S-O and S-N stretching modes: These appear in the mid-frequency range (around 900-1400 cm⁻¹) and are sensitive to coordination. A shift in these frequencies upon complexation provides evidence of ligand binding.

O-S-O and N-S-O bending modes: These vibrations are also affected by the coordination environment.

Studies on analogous systems like indium(III) complexes with oxo-ligands have shown good agreement between DFT-calculated and experimentally observed vibrational frequencies, validating the predictive power of this approach. mdpi.com

| Vibrational Mode | Typical Harmonic DFT Frequency Range (cm⁻¹) | Expected Shift upon Coordination to In(III) |

| S-O Asymmetric Stretch | 1200 - 1350 | Redshift (lower frequency) |

| S-O Symmetric Stretch | 1000 - 1100 | Redshift (lower frequency) |

| S-N Stretch | 850 - 950 | Dependent on N-coordination; likely a shift |

| O-S-O Bending Modes | 500 - 650 | Shift in frequency and potential splitting of degenerate modes |

| In-O/In-N Stretch | 200 - 500 | Not present in free ligand; appears upon complexation |

Ab-Initio Molecular Orbital Calculations for Cluster Geometries and Hydration Enthalpies

Ab-initio molecular orbital methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high-level, first-principles approach to studying molecular systems. These methods are particularly valuable for accurately modeling small molecular clusters, such as a hydrated indium(III) ion.

Detailed ab-initio calculations have been performed on hydrated indium(III) clusters, [In(H₂O)ₙ]³⁺ where n=1-6. sciforum.netmdpi.com These studies show that the hexaaquaindium(III) ion, [In(H₂O)₆]³⁺, is the most stable primary hydration species, adopting an octahedral geometry. The inclusion of a second hydration shell in the calculations is crucial for accurately reproducing experimental vibrational frequencies and hydration enthalpies. sciforum.net Similar cluster models could be constructed for this compound, investigating the geometry and energetics of [In(SO₃NH₂)(H₂O)ₙ]²⁺ clusters to understand the interplay between sulfamate coordination and hydration.

The calculations provide precise data on bond lengths, bond angles, and the energetics of hydration.

| Parameter | Computational Method | Basis Set | Result for [In(H₂O)₆]³⁺ Cluster |

| In-O Bond Distance | HF, MP2 | 6-31G, 6-31+G | ~2.2 - 2.3 Å |

| Coordination Geometry | HF, MP2 | 6-31G | Octahedral (Oₕ symmetry) |

| ν₁ (In-O) Symmetric Stretch | HF (with second hydration shell) | 6-31G | Calculated: 483 cm⁻¹ (Experimental: 487 cm⁻¹) sciforum.net |

| Binding Enthalpy | HF (with second hydration shell) | 6-31G* | Underestimates the experimental single ion hydration enthalpy by ~15% sciforum.net |

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing a dynamic picture of processes in the solution phase. A critical component for accurate MD simulations is the force field—a set of parameters that defines the potential energy of the system.

For ions like sulfamate, developing and benchmarking force fields is a significant research area. Recent studies have utilized high-level Ab Initio Molecular Dynamics (AIMD) as a reference to evaluate and refine classical force fields (e.g., CHARMM, GLYCAM, AMOEBA). arxiv.orgresearchgate.net AIMD simulations show that interactions like calcium-sulfamate pairing preferentially occur through solvent-shared configurations. researchgate.net

An MD simulation of this compound in aqueous solution would reveal:

Solvation Structure: The radial distribution functions (RDFs) between indium and water oxygen, and between the sulfamate atoms and water, would describe the structure and extent of the hydration shells.

Ligand Exchange Dynamics: The stability of the inner coordination sphere could be assessed by monitoring the exchange of water molecules and sulfamate ligands with the bulk solvent over time.

Ion Pairing: The tendency of indium(III) and sulfamate ions to form contact or solvent-separated ion pairs could be quantified.

These simulations are essential for bridging the gap between the static picture from quantum chemical calculations and the macroscopic properties of the solution.

Prediction of Reactivity and Mechanistic Pathways through Computational Modeling

Computational modeling is a powerful tool for predicting chemical reactivity and elucidating reaction mechanisms. For this compound, this could involve modeling ligand substitution reactions, hydrolysis, or thermal decomposition.

By mapping the potential energy surface using DFT, key structures like transition states can be identified. This allows for the calculation of activation energies, which are crucial for understanding reaction kinetics. For instance, the mechanism of a sulfamate ligand replacing a coordinated water molecule on the [In(H₂O)₆]³⁺ complex could be investigated. Such calculations would determine whether the process is associative or dissociative and identify the rate-limiting step.

While specific mechanistic studies on this compound are not widely available, the computational framework is well-established. Kinetic studies on the complex formation between In³⁺ and sulfate (SO₄²⁻) have suggested that ring closure can be a rate-determining step for chelation. pnnl.gov Similar computational approaches could be applied to determine if the sulfamate ligand acts in a monodentate or bidentate fashion and to calculate the energy barriers for each pathway. The established use of DFT to explore the stability and properties of indium clusters further supports its applicability to predicting the reactivity of indium compounds. sciforum.net

Applications of Indium Iii Sulfamate in Advanced Materials Science and Engineering

Indium(III) sulfamate (B1201201), with the chemical formula In(H₂NSO₃)₃, is a significant compound in materials science, primarily recognized for its central role in electrochemical deposition. Its high solubility in aqueous solutions and the stability of its corresponding plating baths make it a preferred choice for creating high-purity indium layers essential for various high-technology applications.

Future Research Directions and Emerging Trends

Exploration of Hybrid Materials Incorporating Indium(III) Sulfamate (B1201201)

A promising future direction for indium(III) sulfamate lies in its use as a precursor for the synthesis of novel hybrid materials. While its primary application has been in electroplating, its potential as a source of indium(III) ions for creating advanced functional materials is an area ripe for investigation.

Metal-Organic Frameworks (MOFs): Indium-based MOFs are gaining attention due to their unique structural and functional properties. psmarketresearch.com Typically, these are synthesized from indium salts like indium chloride or nitrate. Future research could explore the use of this compound as an alternative indium source. The sulfamate anion, with its coordinating capabilities, might influence the resulting framework's topology, porosity, and catalytic activity. The potential for synthesizing novel indium-based MOFs with tailored properties for applications in gas storage, separation, and catalysis is a significant area for future research. skku.edu

Perovskite Materials: Indium-based perovskites are being investigated for various optoelectronic applications. The synthesis of these materials often involves the use of indium halide precursors. Exploring the use of this compound as a precursor could offer new synthetic routes and potentially influence the properties of the resulting perovskite films. This could open up new possibilities for tuning the electronic and optical properties of these materials for applications in solar cells and light-emitting diodes.

The exploration of this compound in these areas could lead to the development of new materials with enhanced performance and functionalities.

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing process parameters, and ensuring product quality. Advanced spectroscopic techniques are emerging as powerful tools for the in-situ monitoring of reactions involving this compound, particularly in the context of electroplating.

Operando Spectroscopy: This approach allows for the characterization of materials under actual operating conditions. acs.org Techniques like operando Raman spectroscopy could provide real-time molecular information about the electrolyte and the electrode surface during the electrodeposition of indium from a sulfamate bath. sfu.caaip.org This would enable researchers to study the coordination of indium ions in the solution, the formation of intermediate species, and the evolution of the deposited indium layer. Such insights are invaluable for controlling the microstructure and properties of the electrodeposited film.

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique that can provide detailed information about molecules adsorbed on a metal surface. j2metals.com.brmdpi.com In the context of this compound electroplating, SERS could be used to study the initial stages of nucleation and growth of the indium deposit at the nanoscale. This would offer a deeper understanding of the factors that control the grain size and morphology of the plated layer.

The application of these advanced in-situ spectroscopic techniques promises to provide unprecedented insights into the fundamental processes occurring in this compound-based systems, leading to more efficient and controlled applications.

High-Throughput Screening and Combinatorial Approaches in Synthesis and Application Development

High-throughput screening (HTS) and combinatorial methods are revolutionary approaches that allow for the rapid synthesis and testing of a large number of different materials or reaction conditions. biologic.net These techniques have the potential to significantly accelerate the discovery and optimization of new applications for this compound.

Combinatorial Synthesis of Precursors: Combinatorial approaches can be used to systematically vary the composition of precursor solutions to synthesize a library of related indium compounds. rsc.org This could involve, for example, mixing this compound with other metal salts to create novel mixed-metal precursors for the synthesis of alloys or composite materials.

High-Throughput Screening of Plating Bath Compositions: The performance of an electroplating bath is highly dependent on its composition and operating parameters. mdpi.com HTS can be employed to rapidly screen a wide range of additive concentrations, pH values, and current densities to optimize the performance of indium sulfamate plating baths for specific applications. unimap.edu.my This can lead to the development of plating processes with improved deposition rates, finer grain structures, and enhanced deposit properties. The use of scanning probe electrochemistry is one such HTS method that allows for the measurement of numerous samples simultaneously. biologic.net

By embracing these high-throughput methodologies, researchers can explore a vast parameter space in a time-efficient manner, leading to the rapid development of new and improved technologies based on this compound. acs.org

Sustainable Synthesis and Recycling Methodologies for this compound and Its Derivatives

With the increasing focus on green chemistry and the circular economy, the development of sustainable synthesis and recycling methods for this compound and its derivatives is of paramount importance.

Sustainable Synthesis: The conventional synthesis of metal sulfamates can be energy-intensive. Future research should focus on developing more environmentally friendly synthetic routes. This could involve the use of greener solvents, milder reaction conditions, and catalysts that can be easily recovered and reused. bohrium.comrsc.org For instance, the use of sulfamic acid as a recyclable, solid acid catalyst in various organic reactions highlights a potential green route. bohrium.comrsc.org Exploring biocatalytic routes, where enzymes are used to catalyze the synthesis, could also offer a more sustainable alternative to traditional chemical methods. acs.org

Recycling and Recovery: Indium is a valuable and relatively rare element, making its recovery from industrial waste streams both economically and environmentally beneficial. mdpi.comnih.govrecycling-magazine.com A significant amount of indium is used in sulfamate plating baths, and efficient methods for its recovery are crucial. mdpi.comnih.gov A common method for reclaiming indium from spent indium sulfamate plating baths involves precipitating the indium as indium hydroxide (B78521) by raising the pH of the solution. bohrium.com The process is as follows:

The pH of the spent bath is increased to approximately 7 by adding sodium hydroxide or potassium hydroxide.

Around a pH of 4, indium hydroxide begins to precipitate as a milky-white solid.

The precipitate is allowed to settle, and the remaining liquid is decanted.

The resulting indium hydroxide slurry is filtered and rinsed to remove impurities.

The indium hydroxide cake can then be dried and sent to a reclaimer to be converted back into indium metal. bohrium.commdpi.com

This process provides a straightforward method for recycling indium from plating solutions, reducing waste and conserving a valuable resource. Future research could focus on further optimizing this process to improve recovery efficiency and minimize the use of chemicals. Additionally, exploring other recovery techniques such as electrowinning, ion exchange, and reverse osmosis could offer alternative and potentially more efficient recycling pathways. google.com

The following table summarizes the key aspects of the indium hydroxide precipitation method for recycling indium from sulfamate plating baths:

| Step | Description | Purpose |

| 1. pH Adjustment | Addition of NaOH or KOH to the spent plating bath. | To raise the pH to ~7, causing indium to precipitate. |

| 2. Precipitation | Formation of solid indium hydroxide, In(OH)₃. | To separate indium from the aqueous solution. |

| 3. Decantation | Removal of the supernatant liquid after the precipitate has settled. | To isolate the indium-rich solid. |

| 4. Filtration & Rinsing | Passing the slurry through a filter and washing with water. | To further purify the indium hydroxide by removing soluble contaminants. |

| 5. Drying & Reclamation | Heating the indium hydroxide cake to remove moisture before sending it for reclamation. | To reduce shipping weight and prepare the material for conversion back to metallic indium. |

By focusing on sustainable synthesis and efficient recycling, the environmental footprint associated with the use of this compound can be significantly reduced, contributing to a more sustainable chemical industry.

Q & A

Q. How can this compound be integrated into hybrid materials for optoelectronic devices?

- Methodological Answer : Design core-shell nanoparticles by depositing this compound on quantum dots (e.g., CdSe). Characterize charge transfer efficiency using time-resolved photoluminescence (TRPL) and transient absorption spectroscopy. Collaborate with computational chemists to model band alignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.